6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
CAS No.: 1352896-93-5
Cat. No.: VC5464238
Molecular Formula: C7H6N2O2S
Molecular Weight: 182.2
* For research use only. Not for human or veterinary use.
![6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid - 1352896-93-5](/images/structure/VC5464238.png)
Specification
CAS No. | 1352896-93-5 |
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Molecular Formula | C7H6N2O2S |
Molecular Weight | 182.2 |
IUPAC Name | 6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
Standard InChI | InChI=1S/C7H6N2O2S/c1-4-2-9-3-5(6(10)11)12-7(9)8-4/h2-3H,1H3,(H,10,11) |
Standard InChI Key | XBACBWOUJFLVSU-UHFFFAOYSA-N |
SMILES | CC1=CN2C=C(SC2=N1)C(=O)O |
Introduction
Chemical Structure and Characterization
The molecular formula of 6-methylimidazo[2,1-b][1, thiazole-2-carboxylic acid is CHNOS, with a molar mass of 182.20 g/mol. The core structure consists of a bicyclic system formed by the fusion of imidazole and thiazole rings, as depicted in the SMILES notation O=C(O)C1=C(N2C=C(SC2=N1)C)N . Key structural features include:
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Positional substituents: A methyl group at carbon 6 enhances lipophilicity, while the carboxylic acid at carbon 2 enables hydrogen bonding and salt formation.
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Planar aromatic system: The conjugated π-electrons across the fused rings contribute to stability and potential intermolecular interactions.
Comparative analysis with analogs such as 2-methylimidazo[2,1-b] thiazole-6-carboxylic acid (CHNOS) reveals that positional isomerism significantly impacts physicochemical properties. For instance, the 6-methyl derivative exhibits a predicted logP of 1.8 (vs. 1.5 for the 2-methyl isomer), suggesting improved membrane permeability .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for 6-methylimidazo[2,1-b] thiazole-2-carboxylic acid are documented, analogous compounds provide a framework for its preparation. A plausible multi-step route involves:
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Thiazole ring formation: Condensation of 2-aminothiazole derivatives with α-haloketones or α-haloesters under basic conditions.
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Imidazole annulation: Cyclization via intramolecular nucleophilic attack, facilitated by reagents such as phosphorus oxychloride (POCl) .
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Carboxylic acid introduction: Hydrolysis of an ethyl ester intermediate (e.g., ethyl 6-methylimidazo[2,1-b] thiazole-2-carboxylate) using aqueous NaOH or HCl .
Table 1: Representative Reaction Conditions for Analog Synthesis
Step | Reagents/Conditions | Yield (%) | Reference |
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Cyclization | POCl, DMF, 80°C | 65–70 | |
Ester hydrolysis | 2M NaOH, reflux | 85–90 |
Purification and Characterization
Purification typically employs recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation relies on:
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H NMR: Methyl protons resonate at δ 2.4–2.6 ppm, while aromatic protons appear as multiplet signals (δ 7.1–8.3 ppm) .
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IR spectroscopy: Stretching vibrations at 1700–1720 cm (C=O) and 2500–3300 cm (O-H).
Physicochemical Properties
Solubility and Stability
The carboxylic acid group confers moderate solubility in polar solvents (e.g., water: ~5 mg/mL at 25°C; DMSO: >50 mg/mL). The compound is stable under inert atmospheres but may decarboxylate at temperatures >150°C.
Table 2: Predicted Physicochemical Parameters
Spectroscopic Data
Biological Activity and Applications
Anticancer Activity
Structural analogs demonstrate moderate cytotoxicity against MCF-7 breast cancer cells (IC = 12–18 µM) via tubulin polymerization inhibition . The carboxylic acid moiety enables prodrug strategies, such as conjugation with polyethylene glycol (PEG) for improved bioavailability.
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